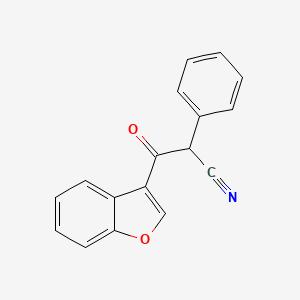

3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile

Description

Properties

IUPAC Name |

3-(1-benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO2/c18-10-14(12-6-2-1-3-7-12)17(19)15-11-20-16-9-5-4-8-13(15)16/h1-9,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEHUJVTIZIZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)C2=COC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated or alkylated benzofuran derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various methods, often involving the reaction of benzofuran derivatives with phenylacetonitriles. For instance, the synthesis of benzoylacetonitriles has been explored extensively, showcasing their utility in generating complex heterocycles that are pivotal in drug development .

Key Synthesis Pathways:

- Knoevenagel Condensation: This method involves the condensation of benzofuran derivatives with α-keto nitriles, leading to the formation of 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile.

- Cyclization Reactions: The compound can also be derived from cyclization reactions involving benzofuran and nitrile precursors, which are essential in forming the desired heterocyclic structures.

Biological Applications

The biological activities of this compound have been investigated in various studies, revealing its potential in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, studies have shown that certain analogues can inhibit the growth of cancer cell lines such as HepG2 (human liver cancer) and MCF7 (breast cancer) . The mechanism of action often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial and antifungal agent has been noted, making it a candidate for further development into therapeutic agents for infectious diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Showed significant inhibition of HepG2 cells with IC50 values indicating potent activity. |

| Study 2 | Antimicrobial Effects | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |

| Study 3 | Synthetic Pathways | Explored various synthetic routes leading to higher yields of the compound, emphasizing its versatility in organic synthesis. |

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The benzofuran moiety can interact with various biological targets, leading to the modulation of cellular processes such as apoptosis, cell cycle regulation, and DNA repair .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological Relevance

- Pharmacophore models highlight the importance of nitrile and carbonyl groups in binding interactions, as seen in HIV NNRTIs (non-nucleoside reverse transcriptase inhibitors) . The benzofuran moiety in the target compound may mimic phenyl rings in drug candidates while offering improved metabolic stability due to reduced oxidation susceptibility.

Research Findings and Data

Physicochemical Properties

- Solubility : The benzofuran derivative is expected to have moderate solubility in polar aprotic solvents (e.g., DCM, ethyl acetate) due to its aromatic and nitrile groups.

- Stability: Nitriles generally exhibit higher stability than esters under basic conditions, as seen in ethyl 3-(3-nitrophenyl)-3-oxopropanoate .

Biological Activity

3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran moiety, which is known for its diverse biological activities. The nitrile group contributes to its reactivity and interaction with biological targets.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays showed that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity against these cell lines .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced edema and inflammatory cytokine levels.

Research Findings:

In a carrageenan-induced paw edema model in rats, administration of the compound at doses of 10 mg/kg resulted in a 50% reduction in paw swelling compared to control groups. Histological examinations confirmed decreased infiltration of inflammatory cells in treated tissues .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its anticancer effects are linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile?

A multi-step synthesis can be adapted from protocols for analogous benzofuran derivatives. For instance, a base-catalyzed condensation reaction using sodium hydride in dry benzene with acetonitrile and a benzofuran precursor (e.g., ethyl-2-benzofurancarboxylate) could form the oxopropanenitrile core . Introducing the phenyl group may require a Knoevenagel condensation or electrophilic substitution, leveraging cyanoacetamide intermediates as described in related propionitrile syntheses . Reaction optimization should include solvent selection (e.g., ethanol or DMF) and temperature control (e.g., reflux at 80–100°C) to improve yield.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Comprehensive characterization requires:

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretching vibrations .

- NMR : ¹H NMR for phenyl protons (δ 7.2–7.8 ppm), benzofuran protons (δ 6.5–8.0 ppm), and ketone-adjacent protons (δ 3.5–4.5 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115 ppm) and ketone carbon (δ ~190 ppm) .

- UV-Vis : Monitor π→π* transitions in the benzofuran and phenyl moieties (λmax ~250–300 nm) . Cross-validation with computational methods (e.g., DFT) ensures spectral assignments align with predicted electronic structures.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Solvent polarity (e.g., benzene vs. DMF), catalyst loading (e.g., NaH or piperidine), and temperature (0–5°C vs. reflux) .

- Response Surface Methodology (RSM) can model interactions between variables. For example, achieved 68% yield using ethanol/piperidine at 0–5°C for 2 hours.

- Purity Control : Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

Contradictions (e.g., unexpected shifts in NMR or IR peaks) require:

- Multi-technique validation : Pair experimental data with DFT-based simulations (e.g., Gaussian software) to predict vibrational frequencies and chemical shifts .

- Conformational analysis : Use molecular dynamics (MD) to assess if steric effects (e.g., phenyl group rotation) alter spectral profiles.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if suitable crystals are obtained .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. used FMO to explain charge transfer in benzofuran derivatives.

- Fukui Functions : Identify reactive sites for electrophilic/nucleophilic attacks (e.g., nitrile or ketone groups) .

- Molecular Docking : For biological studies, model interactions with target proteins (e.g., HIV integrase in ) using AutoDock or Schrödinger Suite.

Q. How can researchers evaluate potential biological activity without prior in vivo data?

- In Silico Screening : Perform virtual screening against disease-relevant targets (e.g., kinases, viral proteases) using databases like PDB or ChEMBL. demonstrated benzofuran derivatives binding to HIV integrase via hydrophobic interactions.

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., blood-brain barrier permeability, CYP450 interactions).

- QSAR Modeling : Relate structural features (e.g., nitrile group) to bioactivity using regression models trained on analogous compounds.

Methodological Considerations for Data Contradictions

Q. How should conflicting results in reaction reproducibility be analyzed?

- Root Cause Analysis (RCA) : Investigate batch-to-batch variability in reagents (e.g., NaH purity in ) or moisture sensitivity.

- Control Experiments : Repeat reactions under inert atmospheres (argon/glovebox) to exclude oxygen/humidity effects.

- Kinetic Studies : Use HPLC or GC-MS to monitor intermediate formation and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.